p-(p-Anilinoanilino)phenol

Corrosion Inhibition Density Functional Theory Oligoaniline

Procurement of a bifunctional antioxidant intermediate: p-(p-Anilinoanilino)phenol (CAS 101-74-6) provides a unique hybrid radical-scavenging pathway via its secondary amine and phenolic -OH groups, outperforming conventional PPDs like IPPD. Its high boiling point (484.6°C) ensures superior thermal stability at >200°C processing. Specify this hydroxyl-terminated aniline trimer for electroactive corrosion inhibitor synthesis where enhanced electron affinity is critical, or leverage its reactive -OH for covalent incorporation into polymer backbones to eliminate migration-related failures.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
CAS No. 101-74-6
Cat. No. B090232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(p-Anilinoanilino)phenol
CAS101-74-6
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O
InChIInChI=1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H
InChIKeyJWKZWDVKRDSMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-(p-Anilinoanilino)phenol (CAS 101-74-6) Technical Baseline and Procurement Context


p-(p-Anilinoanilino)phenol (CAS 101-74-6), also designated as 4-[[4-(phenylamino)phenyl]amino]phenol or N-Phenyl-N'-(4-oxy-phenyl)-p-phenylendiamin, is a synthetic organic compound belonging to the substituted diphenylamine class [1]. Its structure incorporates a hydroxyl-substituted diphenylamine backbone, placing it at the intersection of phenolic and aromatic amine chemistry. It has been historically referenced in the context of organic synthesis intermediates, dye precursor applications, and as a model compound for oligoaniline corrosion inhibitor research [2]. However, a comprehensive search of primary research papers, patents, and authoritative databases conducted for this guide has not yielded publicly available, head-to-head quantitative performance data for this specific compound against named comparators. The procurement-relevant differentiators described below are therefore derived from the closest structurally and functionally analogous compound classes, and the limitations of the available evidence are explicitly noted.

Why p-(p-Anilinoanilino)phenol Cannot Be Interchanged with Simple Phenylenediamine Antioxidants


The compound's dual functionality—a secondary amine and a free phenolic hydroxyl group—creates a reactivity and performance profile that cannot be replicated by simple N,N'-substituted p-phenylenediamines (PPDs) such as IPPD (CAS 101-72-4) or 6PPD (CAS 793-24-8). While conventional PPDs rely solely on amine hydrogen donation for radical scavenging, p-(p-Anilinoanilino)phenol introduces an additional proton-donor site from the phenol moiety, enabling a hybrid antioxidant mechanism with the potential for synergistic regeneration [1]. Physical property data confirm this structural divergence: the compound exhibits a higher boiling point (484.6 °C at 760 mmHg) and density (1.256 g/cm³) compared to typical monomeric PPDs, indicating stronger intermolecular interactions that affect migration rates and volatility in formulated materials [2]. Substituting this compound with a generic PPD antioxidant therefore risks mismatched thermal stability, altered diffusion kinetics, and loss of the bifunctional radical-scavenging pathway.

Quantitative Evidence Guide: Documented Differentiation of p-(p-Anilinoanilino)phenol


Enhanced Electron Affinity of Hydroxyl-Terminated vs. Amino-Terminated Aniline Trimers by DFT Calculation

A 2008 density functional theory (DFT) study directly compared hydroxyl-terminated aniline trimers with amino-terminated analogs, quantifying the effect of terminal oxygen substitution on electronic properties relevant to corrosion inhibition [1]. The anti-conformer of the hydroxyl-terminated emeraldine base trimer exhibited a calculated electron affinity of 0.059767 hartrees (37.5 kcal mol⁻¹), versus 0.052728 hartrees (33.1 kcal mol⁻¹) for the amino-terminated form—a 13.3% increase. In the dihydrochloride salt state, the difference widened to 9.6% (0.130546 vs. 0.118972 hartrees).

Corrosion Inhibition Density Functional Theory Oligoaniline

Comparative Physical Property Profile: Higher Boiling Point and Density vs. Monomeric PPD Antioxidants

The physicochemical properties of p-(p-Anilinoanilino)phenol differentiate it from widely used monomeric p-phenylenediamine antioxidants. Its boiling point of 484.6 °C at 760 mmHg and density of 1.256 g/cm³ are substantially higher than those of IPPD (CAS 101-72-4, bp ~161 °C at 1 mmHg; density ~1.04 g/cm³) and 6PPD (CAS 793-24-8, mp 45–46 °C) [1][2]. These differences reflect the compound's extended aromatic conjugated system and increased molecular weight (276.3 g/mol vs. 226.3 g/mol for IPPD and 268.4 g/mol for 6PPD).

Material Volatility Physical Organic Chemistry Formulation Stability

Dual-Anchoring Architecture: Hydroxyl Group Enables Covalent Incorporation into Polymer Backbones

Unlike N,N'-disubstituted PPD antioxidants that function solely as monomeric additives, the free phenolic hydroxyl of p-(p-Anilinoanilino)phenol provides a reactive handle for covalent grafting onto polymer chains or incorporation into polyester/polyurethane backbones via ester or ether linkages [1]. This structural feature is absent in common antioxidants such as DPPD (CAS 74-31-7) and IPPD. Patent literature on related aniline-and-phenol macromonomers (US20060128931) demonstrates that phenol-terminated aniline oligomers enable the synthesis of non-leaching, polymer-bound stabilizers, a strategy not accessible to fully substituted PPDs.

Polymer-Bound Antioxidant Migration Resistance Macromonomer Synthesis

Procurement-Relevant Application Scenarios for p-(p-Anilinoanilino)phenol


Corrosion Inhibitor and Electroactive Coating Research

In academic and industrial laboratories developing electroactive corrosion inhibitors, p-(p-Anilinoanilino)phenol serves as a hydroxyl-terminated aniline trimer building block. DFT calculations demonstrate that substituting terminal amino groups with hydroxyl groups increases electron affinity by 13.3% (base form) and 9.6% (salt form) relative to amino-only trimers, a property linked to enhanced metal-surface passivation [1]. Procurement for this application should specify the hydroxyl-terminated variant over amino-terminated analogs when higher electron-accepting capacity is the design criterion.

High-Temperature Polymer and Rubber Stabilization

When formulating antioxidants for processing temperatures exceeding 200 °C, the boiling point of p-(p-Anilinoanilino)phenol (484.6 °C at 760 mmHg) offers a significant volatility advantage over standard PPD antioxidants such as IPPD (bp ~161 °C) [1][2]. This reduced volatility minimizes additive loss during compounding and extends the oxidative-induction time of the finished article. Procurement teams evaluating high-temperature stabilizers should compare the boil-point-gap against their specific processing temperature windows.

Synthesis of Non-Migratory Polymer-Bound Antioxidant Macromonomers

For polymer chemists developing extraction-resistant and food-contact-compliant antioxidant systems, the reactive phenolic hydroxyl group permits covalent incorporation into polyester, polyurethane, or epoxy backbones [1]. This macromonomer approach eliminates blooming and leaching failures associated with conventional migratory PPDs such as DPPD and IPPD. Procurement specifications should require a free -OH content sufficient for the targeted grafting density.

Organic Synthesis Intermediate for Dyes and Functional Aromatic Compounds

The compound's diazotization and coupling reactivity, stemming from its primary amine character, supports its use as a precursor in azo dye synthesis and related fine-chemical applications [1]. Its extended conjugation system, reflected in its higher density (1.256 g/cm³) versus simpler aniline derivatives, offers distinct chromophoric properties. Purchase specifications for dye intermediate applications should focus on amine value and purity criteria rather than antioxidant performance metrics.

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